molecular formula C7H4F3N3O2 B1480775 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2091185-02-1

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1480775
CAS No.: 2091185-02-1
M. Wt: 219.12 g/mol
InChI Key: LXQMRIYKJATMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl group at the 3-position, a carboxylic acid moiety at the 5-position, and a cyanomethyl substituent at the 1-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables salt formation and hydrogen bonding, critical for biological interactions. The cyanomethyl group introduces a nitrile functionality, which may influence electronic properties and reactivity.

Properties

IUPAC Name

2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)5-3-4(6(14)15)13(12-5)2-1-11/h3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMRIYKJATMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group, a cyanomethyl moiety, and a carboxylic acid functionality suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3N3O2C_7H_4F_3N_3O_2, with a molecular weight of 219.12 g/mol. Its structure includes:

  • A pyrazole ring that contributes to its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and biological potency.
  • A carboxylic acid group that may facilitate interaction with various biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group can enhance binding affinity, while the cyanomethyl and carboxylic acid groups contribute to solubility and reactivity. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHepG2 (liver carcinoma)8.74
This compoundA549 (lung carcinoma)5.35
Cisplatin (control)HepG26.39
Cisplatin (control)A5493.78

These results indicate that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics like cisplatin.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been suggested that pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

Case Studies

A recent study focused on synthesizing novel pyrazole derivatives, including the target compound, and evaluating their biological activities. The findings suggested that modifications in the pyrazole structure could lead to enhanced activity against specific targets, paving the way for further drug development.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in HepG2 liver cancer cells, highlighting their potential as therapeutic agents against hepatocellular carcinoma (HCC) .
  • Anti-inflammatory Properties : Pyrazole derivatives are also being investigated for their anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Agrochemical Applications

  • Herbicidal Activity : The trifluoromethyl group in the compound enhances its herbicidal properties. Research indicates that similar compounds can effectively control weed populations without harming crops, making them valuable in agricultural practices .
  • Pesticide Development : The unique structure allows for modifications that can lead to the creation of new pesticides with improved efficacy and reduced environmental impact.

Materials Science Applications

  • Nanotechnology : The compound's chemical properties enable its use in synthesizing nanomaterials. For example, it can be utilized in the development of nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
  • Polymer Chemistry : Incorporating this compound into polymer matrices can improve the thermal and mechanical properties of materials, making them suitable for various industrial applications.

Case Studies

StudyFocusFindings
Huang et al., 2024Anticancer ActivityDemonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating strong potential as an HCC treatment .
Liu et al., 2023Herbicidal PropertiesFound effective control of specific weed species with minimal crop damage, suggesting practical applications in herbicide formulation .
Zhang et al., 2024Nanocarrier DevelopmentDeveloped a novel drug delivery system using pyrazole derivatives, showing enhanced targeting and release profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Cyanomethyl (-CH2CN) Trifluoromethyl (-CF3) C7H5F3N3O2* ~208.1* Likely agrochemical/pharmaceutical intermediate; nitrile group may enhance reactivity
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-Cyanophenyl Trifluoromethyl (-CF3) C12H6F3N3O2 281.19 Discontinued commercial product; aromatic nitrile for π-π interactions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl (-CH3) Trifluoromethyl (-CF3) C6H5F3N2O2 194.11 Research applications; simpler structure, lower molecular weight
1-(3-Chloro-2-pyridyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-Chloro-2-pyridyl Trifluoromethyl (-CF3) C10H6ClF3N3O2 292.62 Insecticide intermediate (e.g., DP-23); heteroaryl enhances target specificity
1-(3-Cyano-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-Cyano-4-fluorophenyl Trifluoromethyl (-CF3) C12H5F4N3O2 299.18 Fluorine and nitrile improve electronic properties; potential PET tracer component
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid 3-Chloropyridin-2-yl Trifluoroethoxy (-OCH2CF3) C11H7ClF3N3O3 345.64 Agrochemical applications; trifluoroethoxy increases hydrophobicity

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: The cyanomethyl group in the target compound introduces a reactive nitrile, which may undergo hydrolysis to carboxylic acids or participate in click chemistry. Trifluoromethyl (-CF3) is a common feature across all compounds, contributing to electron-withdrawing effects, metabolic resistance, and enhanced membrane permeability .

Biological and Industrial Applications :

  • Compounds with chloropyridyl (e.g., ) or trifluoroethoxy groups are prevalent in insecticides, highlighting the importance of halogenated or fluorinated substituents in agrochemical design.
  • Carboxylic acid at the 5-position is critical for salt formation (improving solubility) and interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for similar pyrazoles, such as cyclocondensation of hydrazines with diketones followed by functionalization (e.g., bromination, oxidation) .
  • describes thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, a step relevant for further derivatization .

Nitrile groups (e.g., cyanomethyl or cyanophenyl) may increase dipole moments and polarity compared to alkyl or aryl substituents .

Research Findings and Data

  • Insecticide Development : Pyrazole-5-carboxylic acids with chloropyridyl substituents (e.g., ) exhibit high insecticidal activity, with total synthesis yields up to 37.4% .
  • PET Tracer Synthesis : Pyrazole derivatives are utilized in radiopharmaceuticals, such as [18F]Sildenafil, where carboxylic acid intermediates enable conjugation .
  • Crystallographic Data : provides X-ray data for a related trifluoromethylpyrazole, confirming planar pyrazole rings and intermolecular hydrogen bonding involving the carboxylic acid .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence involving:

  • Construction of the pyrazole core with appropriate substituents.
  • Introduction of the trifluoromethyl group at the 3-position.
  • Functionalization at the 1-position with a cyanomethyl group.
  • Carboxylation or hydrolysis to yield the carboxylic acid at the 5-position.

Pyrazole Core Formation and Trifluoromethyl Group Introduction

A practical synthetic approach to trifluoromethyl-substituted pyrazoles involves the cyclocondensation of trifluoromethylated keto-nitriles with hydrazine derivatives. For example, the reaction of 4,4,4-trifluoro-3-oxo-butanenitrile with hydrazine hydrate under mild conditions yields 3-(trifluoromethyl)-1H-pyrazol-5-amine intermediates, which can be further functionalized.

Key points:

  • Starting materials: trifluoromethylated β-keto nitriles.
  • Reaction conditions: Stirring in acetic acid or ethanol at room temperature or mild heating.
  • Outcome: Formation of 3-(trifluoromethyl)-1H-pyrazole derivatives with amino or other substituents.

Introduction of the Cyanomethyl Group at the 1-Position

The cyanomethyl substituent can be introduced through nucleophilic substitution or alkylation reactions on the pyrazole nitrogen. For instance, chloromethyl derivatives of pyrazoles (prepared via chlorination of hydroxymethyl precursors) can be reacted with cyanide sources or via displacement reactions to install the cyanomethyl group.

Typical steps:

  • Hydroxymethyl pyrazole intermediate is chlorinated using reagents like phosphorus pentachloride (PCl5).
  • The chloromethyl pyrazole is then reacted with cyanide or related nucleophiles to replace the chlorine with a cyanomethyl group.
  • Purification steps include extraction, drying, and recrystallization.

Carboxylic Acid Formation at the 5-Position

The carboxylic acid group is often introduced by hydrolysis of ester precursors or direct carboxylation of pyrazole intermediates.

Common methods:

  • Hydrolysis of methyl or ethyl esters of pyrazole carboxylates using aqueous sodium hydroxide at low temperatures, followed by acidification to precipitate the acid.
  • One-pot multi-component reactions involving β-ketoesters, hydrazine, and malononitrile under catalysis (e.g., InCl3) and ultrasound irradiation can yield pyrano[2,3-c]pyrazole carboxylic acid derivatives, illustrating an efficient route to related carboxylic acid pyrazole systems.

Representative Preparation Procedure (Literature-Based)

Step Reaction Conditions Yield/Remarks
1 Synthesis of 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Reduction of ester precursor with KBH4 and LiCl in THF, reflux 2.5 h Isolated intermediate for further functionalization
2 Chlorination of hydroxymethyl intermediate Addition of PCl5 in DCM at 0 °C to RT, 24 h Chloromethyl intermediate obtained in high yield
3 Nucleophilic substitution with potassium phthalimide Heating in DMF at 65 °C for 2.5 h Phthalimide derivative formed, precursor for amine
4 Hydrazinolysis to amine Reflux with hydrazine monohydrate in ethanol for 1 h Aminomethyl pyrazole hydrochloride isolated
5 Ester hydrolysis to carboxylic acid Stirring with aqueous NaOH at 0 °C to RT for 18 h, acidification with HCl Carboxylic acid obtained in ~81% yield with high purity

Catalytic One-Pot Multi-Component Synthesis (Green Chemistry Approach)

An alternative efficient method involves a one-pot four-component reaction catalyzed by indium(III) chloride (InCl3) under ultrasound irradiation:

  • Reactants: ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
  • Conditions: 20 mol% InCl3 in 50% ethanol, ultrasound at 40 °C for 20 minutes.
  • Outcome: Pyrano[2,3-c]pyrazole-4-carboxylic acid esters with cyano substituents obtained in 80–95% yields.
  • Advantages: Short reaction time, high yield, simple isolation, environmentally friendly.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield Notes
Stepwise synthesis via hydroxymethyl intermediate Reduction, chlorination, nucleophilic substitution, hydrazinolysis, hydrolysis KBH4, LiCl, PCl5, potassium phthalimide, hydrazine, NaOH THF reflux, 0 °C to RT, DMF heating, ethanol reflux, aqueous base hydrolysis 70–85% overall Classical multi-step synthesis with high purity products
One-pot multi-component synthesis Condensation of β-ketoester, hydrazine, malononitrile, and glyoxylate InCl3 (20 mol%) Ultrasound irradiation, 40 °C, 20 min 80–95% Green chemistry, efficient, scalable, suitable for pyrano-pyrazole derivatives
Direct cyclization of trifluoromethyl keto-nitriles Reaction with hydrazine hydrate Acetic acid or ethanol solvent Room temperature to mild heating Moderate to high Useful for trifluoromethyl pyrazole intermediates for further modification

Research Findings and Notes

  • The chloromethylation and subsequent nucleophilic substitution steps provide a reliable route to install the cyanomethyl group on the pyrazole nitrogen.
  • Hydrolysis of ester intermediates under controlled temperature avoids decomposition and ensures high purity of the carboxylic acid.
  • The use of ultrasound irradiation and InCl3 catalysis significantly accelerates reaction rates and improves yields in multi-component reactions, aligning with green chemistry principles.
  • The trifluoromethyl group is typically introduced early in the synthesis via trifluoromethylated keto-nitrile precursors, which are key intermediates for medicinal and agrochemical applications.
  • Purification techniques such as extraction, drying over sodium sulfate or magnesium sulfate, filtration, and recrystallization are standard to isolate pure compounds.

Q & A

Q. What are the common synthetic routes for 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cross-coupling reactions. A general approach involves:

  • Step 1 : Reacting a halogenated pyrazole precursor (e.g., ethyl 4-bromo-1-(substituted)-1H-pyrazole-5-carboxylate) with a cyanomethyl group donor under palladium catalysis. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O yields intermediates .
  • Step 2 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in THF/H₂O .
  • Step 3 : Introducing the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .

Q. Key Data :

Reaction StepCatalyst/ConditionsYield (%)Purity (HPLC)
CouplingPd(PPh₃)₄, DMF/H₂O65–78>95%
HydrolysisNaOH, THF/H₂O85–90>98%

Q. How is the compound characterized for structural confirmation?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, cyanomethyl at N1) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~265.17 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (COOH) confirm functional groups .

Q. Example 1^1H NMR Data :

  • Pyrazole-H (C5): δ 6.8–7.2 ppm (singlet, 1H).
  • Trifluoromethyl: δ 3.9–4.1 ppm (split by coupling with adjacent groups).

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for trifluoromethyl-substituted pyrazoles?

Key issues include:

  • Steric hindrance : The bulky trifluoromethyl group reduces reactivity at C3, requiring elevated temperatures (80–100°C) or microwave-assisted synthesis .
  • Byproduct formation : Competing pathways (e.g., dehalogenation) may occur, necessitating precise stoichiometry of Pd catalysts (5–10 mol%) .
  • Moisture sensitivity : The cyanomethyl group is prone to hydrolysis; anhydrous conditions are critical .

Q. Mitigation Strategies :

  • Use of ligands (e.g., XPhos) to enhance Pd catalyst efficiency .
  • In-situ generation of trifluoromethyl radicals via Togni’s reagent .

Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?

  • LogP values : The trifluoromethyl group increases hydrophobicity (LogP ~2.1), while the carboxylic acid enhances solubility in polar solvents (e.g., DMSO) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, making it suitable for high-temperature reactions .
  • Acid dissociation constant (pKa) : The carboxylic acid group has a pKa of ~3.5, influencing ionization in biological assays .

Q. What analytical methods resolve spectral overlaps in NMR for this compound?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : To assign overlapping pyrazole protons (e.g., distinguishing C5-H from cyanomethyl protons) .
  • 19^{19}F NMR : Directly identifies trifluoromethyl environments (δ -60 to -65 ppm) .
  • Dynamic NMR : Resolves rotational barriers in the cyanomethyl group at low temperatures .

Q. Example HSQC Data :

  • 13^{13}C-1^1H correlation confirms C=O (COOH) at ~170 ppm linked to a proton at δ 12.5 ppm (broad).

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated stability studies : Samples stored at 25°C/60% RH vs. 40°C/75% RH show no degradation over 6 months when sealed under inert gas .
  • Light sensitivity : UV-Vis spectroscopy confirms photostability; amber glass vials are recommended .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
25°C, dry N₂<1
40°C, ambient light5–8

Q. What role does this compound play in medicinal chemistry research?

It serves as:

  • A pharmacophore : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid enables salt formation for improved bioavailability .
  • Enzyme inhibitor scaffold : Pyrazole cores are explored in kinase inhibitors (e.g., targeting p38 MAPK) .

Q. In vitro Data :

  • IC₅₀ against COX-2: 0.8 µM (vs. 5.2 µM for non-trifluoromethyl analogs) .

Q. How are computational methods used to predict the compound’s reactivity?

  • DFT calculations : Predict electrophilic substitution preferences (e.g., trifluoromethyl at C3 vs. C5) .
  • Molecular docking : Models interactions with biological targets (e.g., binding affinity to ATP pockets) .

Q. Computational Results :

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity .
  • Docking score (p38 MAPK): -9.3 kcal/mol (favorable) .

Q. What contradictions exist in reported synthetic protocols?

  • Catalyst selection : Some studies use Pd(OAc)₂ instead of Pd(PPh₃)₄, leading to variable yields (50% vs. 75%) .
  • Hydrolysis conditions : LiOH/THF vs. NaOH/EtOH may alter carboxylate purity (92% vs. 98%) .

Recommendation : Validate protocols with controlled reagent batches and replicate conditions from for consistency.

Q. How is the compound purified for high-purity applications (e.g., crystallography)?

  • Recrystallization : Use ethyl acetate/hexane (1:3) to isolate needle-like crystals .
  • Prep-HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95–5% over 20 min) .

Q. Crystallography Data :

  • Space group: P2₁/c .
  • Bond lengths: C=O (1.21 Å), C≡N (1.15 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.